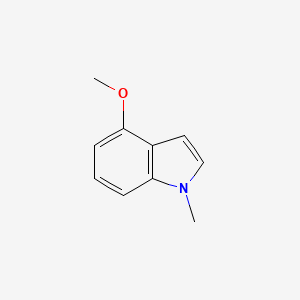

4-Methoxy-1-methylindole

Beschreibung

BenchChem offers high-quality 4-Methoxy-1-methylindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-1-methylindole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methoxy-1-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-11-7-6-8-9(11)4-3-5-10(8)12-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATEWBFOJLQMYEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344233 | |

| Record name | 4-Methoxy-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7556-35-6 | |

| Record name | 4-Methoxy-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methoxy-1-methylindole

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of 4-Methoxy-1-methylindole, a significant heterocyclic compound in medicinal chemistry. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for practical application and further innovation.

Introduction: The Significance of Methoxyindoles

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The introduction of a methoxy group, as in 4-methoxyindole derivatives, can significantly influence the molecule's physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and target binding affinity.[2][3] 4-Methoxy-1-methylindole, in particular, serves as a crucial building block for a variety of biologically active molecules, including those with potential as anticancer agents, HIV-1 integrase inhibitors, and neuroprotective agents.[4][5] Its N-methylated indole core is a common feature in many advanced drug candidates.[6]

Part 1: Synthesis of 4-Methoxy-1-methylindole

The synthesis of 4-Methoxy-1-methylindole is most effectively approached through a two-step sequence: the formation of the 4-methoxyindole core, followed by N-methylation. The classical and robust Fischer indole synthesis is the method of choice for constructing the indole nucleus.[7]

Step 1: Fischer Indole Synthesis of 4-Methoxyindole

The Fischer indole synthesis involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone.[7] For the synthesis of 4-methoxyindole, (3-methoxyphenyl)hydrazine is the logical starting material.

Causality Behind Experimental Choices:

-

Starting Material : (3-methoxyphenyl)hydrazine is selected because the Fischer indole synthesis proceeds to form the new carbon-carbon bond at the ortho position to the hydrazine group that is not sterically hindered. Cyclization will preferentially occur at the position para to the methoxy group, leading to the desired 4-methoxyindole.

-

Carbonyl Partner : While various aldehydes and ketones can be used, reacting with pyruvic acid followed by decarboxylation is a common strategy to yield an indole unsubstituted at the 2- and 3-positions.[1] A simpler approach for direct synthesis involves using an acetaldehyde equivalent.

-

Acid Catalyst : A range of Brønsted and Lewis acids can catalyze the reaction.[7] Polyphosphoric acid (PPA) is often favored as it acts as both a catalyst and a solvent, driving the reaction to completion through dehydration. However, careful temperature control is necessary to avoid potential side reactions, such as the migration of the methoxy group, which has been observed with certain methoxy-substituted phenylhydrazones under harsh acidic conditions.[8][9]

Experimental Protocol: Fischer Indole Synthesis of 4-Methoxyindole

-

Hydrazone Formation (in situ):

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (3-methoxyphenyl)hydrazine hydrochloride (1.0 eq) in ethanol.

-

Add a suitable carbonyl compound, such as pyruvic acid (1.1 eq).

-

Heat the mixture to reflux for 1-2 hours to form the phenylhydrazone.

-

-

Indolization:

-

Cool the reaction mixture and carefully add polyphosphoric acid (PPA) (10-20 eq by weight).

-

Heat the mixture to 80-100°C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Carefully pour the cooled reaction mixture onto crushed ice with stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude 4-methoxyindole by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Step 2: N-Methylation of 4-Methoxyindole

With the 4-methoxyindole core synthesized, the final step is the methylation of the indole nitrogen. Several methods are available, with the choice often depending on scale, cost, and safety considerations. A common and effective method involves the use of a methylating agent in the presence of a base.[10]

Causality Behind Experimental Choices:

-

Methylating Agent : Dimethyl carbonate (DMC) is an environmentally friendly and less toxic alternative to traditional methylating agents like methyl iodide or dimethyl sulfate.[10] It is effective for the N-methylation of indoles.

-

Base : A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the indole nitrogen, forming the nucleophilic indolide anion.

-

Solvent : A polar aprotic solvent such as N,N-dimethylformamide (DMF) is ideal as it can dissolve the indole and the base, facilitating the reaction.

Experimental Protocol: N-Methylation of 4-Methoxyindole

-

Reaction Setup:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxyindole (1.0 eq) in anhydrous DMF.

-

Add powdered anhydrous potassium carbonate (2.0-3.0 eq) to the solution.

-

Stir the suspension vigorously for 15-20 minutes at room temperature.

-

-

Methylation:

-

Add dimethyl carbonate (1.5-2.0 eq) dropwise to the suspension.

-

Heat the reaction mixture to 100-120°C and monitor the reaction progress by TLC. The reaction is typically complete within 3-5 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the product with ethyl acetate or ether (3 x volumes).

-

Combine the organic layers, wash with water and then brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude 4-Methoxy-1-methylindole can be purified by column chromatography on silica gel (hexane/ethyl acetate gradient) or by recrystallization to yield a pure solid.[11]

-

Synthetic Workflow Diagram

Caption: Synthetic pathway for 4-Methoxy-1-methylindole.

Part 2: Characterization of 4-Methoxy-1-methylindole

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-Methoxy-1-methylindole. A combination of spectroscopic techniques is employed for this purpose.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| Appearance | Solid |

| Melting Point | 89-91 °C[11] |

Spectroscopic Data

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

¹H NMR (Proton NMR) Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | m | 2H | Ar-H |

| ~6.9-7.0 | d | 1H | Ar-H |

| ~6.5 | d | 1H | Ar-H |

| ~6.4 | d | 1H | C2-H or C3-H |

| ~3.9 | s | 3H | OCH₃ |

| ~3.8 | s | 3H | NCH₃ |

Note: Predicted values based on typical indole and substituent chemical shifts. Actual values may vary slightly depending on the solvent and instrument.[12]

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~154 | C4 (C-OCH₃) |

| ~138 | C7a |

| ~129 | C2 |

| ~122 | C6 |

| ~121 | C5a |

| ~105 | C5 |

| ~100 | C3 |

| ~99 | C7 |

| ~55 | OCH₃ |

| ~33 | NCH₃ |

Note: Predicted values based on typical indole and substituent chemical shifts.[13]

2. Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Interpretation of the FTIR Spectrum:

-

~3000-2850 cm⁻¹: C-H stretching vibrations of the aromatic ring and the methyl groups. The C-H stretch of the methoxy group is typically observed in the 2850–2815 cm⁻¹ region.[14]

-

~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic and indole rings.

-

~1250-1000 cm⁻¹: C-O stretching of the methoxy group and C-N stretching vibrations.

-

~800-700 cm⁻¹: C-H out-of-plane bending vibrations, which can be indicative of the substitution pattern on the aromatic ring.

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Interpretation of the Mass Spectrum:

-

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 161, corresponding to the molecular weight of 4-Methoxy-1-methylindole.

-

Fragmentation Pattern: Common fragmentation pathways for indoles involve the loss of small, stable molecules or radicals. For 4-Methoxy-1-methylindole, one would expect to see fragments corresponding to the loss of a methyl radical (CH₃) from the nitrogen or the methoxy group, leading to peaks at m/z = 146. Further fragmentation of the indole ring system can also occur.[15][16]

Characterization Workflow Diagram

Caption: Workflow for the characterization of 4-Methoxy-1-methylindole.

Conclusion

The synthesis and characterization of 4-Methoxy-1-methylindole are well-established processes that are crucial for its application in research and development. The Fischer indole synthesis provides a reliable route to the 4-methoxyindole core, and subsequent N-methylation can be achieved efficiently using modern, greener reagents. The comprehensive characterization using NMR, IR, and mass spectrometry, as detailed in this guide, ensures the unambiguous identification and quality assessment of the final product. This technical guide serves as a valuable resource for scientists working with this important heterocyclic building block, enabling them to confidently synthesize and characterize 4-Methoxy-1-methylindole for their research endeavors.

References

-

Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. (n.d.). National Institutes of Health. [Link]

-

Fischer indole synthesis. (2023, December 22). In Wikipedia. [Link]

-

Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. (n.d.). J-Stage. [Link]

-

Fischer indole synthesis – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. (2010, April 8). National Institutes of Health. [Link]

-

Synthesis of Compounds as Melatonin Agonists and Antagonists. (n.d.). ElectronicsAndBooks. [Link]

-

4-Methoxy-1H-indole. (n.d.). PubChem. [Link]

-

4-Methoxy-1-methylindole, 98%. (n.d.). Scientific Laboratory Supplies. [Link]

-

The role of the methoxy group in approved drugs. (2024). ResearchGate. [Link]

-

Supporting information for. (n.d.). The Royal Society of Chemistry. [Link]

-

Synthesis, reactivity and biological properties of methoxy-activated indoles. (n.d.). [Link]

-

13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0000466). (n.d.). Human Metabolome Database. [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032076). (n.d.). Human Metabolome Database. [Link]

-

The Role of 4-Methoxy-1H-Indole-2-Carboxylic Acid in Pharmaceutical Development. (2025, October 16). [Link]

-

The role of the methoxy group in approved drugs. (2024, July 5). PubMed. [Link]

-

A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. (2001). ResearchGate. [Link]

- Methylation of indole compounds using dimethy carbonate. (2001, November 1).

-

Electronic Supplementary Information (ESI) Urea-engineering mediated hydrogen-bond donating Friedel−Crafts alkylation of indol. (n.d.). [Link]

-

Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. [Link]

-

1-methylindole. (n.d.). Organic Syntheses. [Link]

-

A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. (2013, December 10). University of Liverpool. [Link]

-

1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. (n.d.). Organic Syntheses. [Link]

-

Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. (2020, May 14). PubMed. [Link]

-

Interpretation of mass spectra. (n.d.). [Link]

-

A PRACTICAL ONE POT SYNTHESIS OF 4-ALKOXY-3-FORMYLINDOLES I. (1984). LOCKSS. [Link]

-

How to do N-Methylation of Indole? (2023, September 26). ResearchGate. [Link]

-

Antioxidant activity of pineal methoxyindoles on hepatocyte plasmatic membrane. (2019, March 5). ResearchGate. [Link]

-

1H-Indole, 4-methyl-. (n.d.). NIST WebBook. [Link]

-

[Studies on the biochemistry of the methoxyindoles. Spectrofluorometric determination of N-acetyl-5-methoxytryptamine (melatonin)]. (n.d.). PubMed. [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. (2019, April 1). Jurnal UPI. [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2025, August 6). ResearchGate. [Link]

-

Spectroscopic and Computational Analysis of 4-Methoxythioanisole. (2020, February 11). IJERT. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. goldbio.com [goldbio.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. 4-METHOXY-1-METHYLINDOLE(7556-35-6) 1H NMR spectrum [chemicalbook.com]

- 13. 4-METHOXY-1-METHYLINDOLE(7556-35-6) 13C NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. uni-saarland.de [uni-saarland.de]

Introduction: The Strategic Importance of 4-Methoxy-1-methylindole

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 4-Methoxy-1-methylindole

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and pharmacologically active compounds.[1] Within this family, substituted indoles offer a nuanced toolkit for fine-tuning electronic properties, solubility, and biological interactions. 4-Methoxy-1-methylindole (CAS 7556-35-6) emerges as a particularly valuable building block. The strategic placement of an electron-donating methoxy group at the 4-position of the benzene ring and a methyl group protecting the indole nitrogen fundamentally influences the molecule's reactivity and utility.

This guide provides a comprehensive analysis of the chemical properties, reactivity, and synthetic applications of 4-Methoxy-1-methylindole. We will delve into its spectroscopic signature, explore its behavior in key organic transformations, and illustrate its role as a precursor in the synthesis of complex molecular architectures relevant to drug discovery. The insights and protocols herein are designed to empower researchers to leverage this versatile heterocycle in their synthetic and medicinal chemistry programs.

PART 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral properties is foundational to its application in research. 4-Methoxy-1-methylindole is a solid at room temperature with well-defined characteristics.[2]

Physicochemical Data

The core physical properties of 4-Methoxy-1-methylindole are summarized in the table below, providing essential information for handling, storage, and reaction setup.[2][3]

| Property | Value | Reference |

| CAS Number | 7556-35-6 | [2][3] |

| Molecular Formula | C₁₀H₁₁NO | [3] |

| Molecular Weight | 161.20 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 89-91 °C | [2] |

| InChI Key | ATEWBFOJLQMYEA-UHFFFAOYSA-N | [2] |

| SMILES | CN1C=CC2=C1C=CC=C2OC | [4] |

Spectroscopic Data Summary

Spectroscopic analysis provides the definitive structural fingerprint of the molecule. While a complete, published dataset for 4-Methoxy-1-methylindole is compiled from various sources, the data for the closely related 4-Methoxy-1H-indole provides a reliable proxy, particularly for the aromatic regions. The key differences are the presence of the N-methyl signal in the ¹H and ¹³C NMR spectra and the corresponding shift in the molecular ion peak in the mass spectrum.

| Spectroscopy Type | Characteristic Peaks / Shifts | Notes |

| ¹H NMR | Predicted/Typical Values (CDCl₃): δ ~7.1-7.2 (m, 2H, Ar-H), ~6.9-7.0 (m, 1H, Ar-H), ~6.5-6.6 (m, 2H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~3.75 (s, 3H, -NCH₃) | The N-methyl group typically appears as a sharp singlet around 3.7-3.8 ppm. Aromatic protons are influenced by the methoxy group. Data adapted from similar structures.[5][6] |

| ¹³C NMR | Reported Shifts (CDCl₃): δ ~154.5, 138.0, 128.5, 124.0, 122.5, 114.5, 104.0, 100.0, 99.5, 55.0, ~32.8 | The N-methyl carbon signal is expected around 32.8 ppm. The signal at 55.0 ppm corresponds to the methoxy carbon. Other signals represent the aromatic carbons of the indole core.[2] |

| Mass Spectrometry (MS) | m/z: 161 (M⁺), 146 (M-CH₃)⁺, 118 | The molecular ion peak (M⁺) is at 161. A common fragmentation pattern is the loss of a methyl radical from the N-methyl or methoxy group.[4] |

| Infrared (IR) | ν (cm⁻¹): ~3000-2850 (C-H stretch), ~1600, ~1480 (C=C aromatic stretch), ~1250 (C-O stretch) | Typical absorbances for an N-methylated, methoxy-substituted aromatic heterocycle. |

PART 2: Chemical Reactivity and Synthetic Utility

The reactivity of 4-Methoxy-1-methylindole is governed by the interplay of its constituent parts. The indole nucleus is inherently electron-rich, making it highly susceptible to electrophilic attack. This nucleophilicity is further enhanced by the electron-donating effect of the 4-methoxy group. The N-methyl group serves a dual purpose: it prevents N-H related side reactions (like deprotonation or N-substitution) and slightly increases the electron density of the pyrrole ring, further activating it.

Core Principle: Regioselectivity in Electrophilic Aromatic Substitution

For most indoles, electrophilic aromatic substitution (SₑAr) overwhelmingly occurs at the C3 position. This preference is due to the ability of the nitrogen atom to stabilize the cationic intermediate (the Wheland intermediate) through resonance, which is more effective for C3 attack than for C2 attack. In 4-substituted indoles, two primary sites are available for electrophilic attack: C3 and C5.[7] However, the kinetic product is almost always substitution at the highly nucleophilic C3 position of the pyrrole ring.

Key Reaction 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and highly reliable method for introducing a formyl (-CHO) group onto an electron-rich aromatic ring, such as an indole.[8] The reaction uses a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF). This transformation is pivotal for converting 4-Methoxy-1-methylindole into the versatile intermediate 4-methoxy-1-methyl-1H-indole-3-carbaldehyde, a precursor for many complex molecules.

Causality: This protocol leverages the high reactivity of the indole C3 position towards the electrophilic Vilsmeier reagent. The reaction is typically run at low temperatures to control the exothermic formation of the reagent and then warmed to drive the substitution. Aqueous workup is essential to hydrolyze the intermediate iminium salt to the final aldehyde product.[9]

-

Reagent Preparation (Vilsmeier Reagent) : In a three-necked, flame-dried flask under an inert atmosphere (Argon or Nitrogen), cool N,N-dimethylformamide (DMF, 1.5 equivalents) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30-60 minutes.

-

Electrophilic Substitution : Dissolve 4-Methoxy-1-methylindole (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DMF or 1,2-dichloroethane). Cool this solution to 0 °C. Add the pre-formed Vilsmeier reagent dropwise to the indole solution.

-

Reaction Progression : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-60 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Isolation : Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice containing an excess of a base, such as sodium acetate or sodium hydroxide solution, to neutralize the acid and hydrolyze the iminium salt. Stir until the hydrolysis is complete. The product often precipitates and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Key Reaction 2: Synthesis of Carbazoles via Annulation

Carbazole derivatives are important structural motifs in materials science (e.g., for OLEDs) and are present in numerous biologically active alkaloids.[10][11] 4-Methoxy-1-methylindole is an excellent precursor for the synthesis of highly substituted carbazoles. One powerful, metal-free strategy involves a formal [2+2+2] annulation of an indole, a ketone, and a nitroolefin, catalyzed by ammonium iodide (NH₄I).[12]

This reaction proceeds through a cascade of steps, likely involving the formation of a 3-vinylindole intermediate, which then undergoes a nucleophilic annulation and subsequent aromatization to yield the carbazole core.[12] This method showcases the ability to rapidly build molecular complexity from simple, readily available starting materials.

Causality: This protocol relies on the thermal generation of reactive intermediates. Ammonium iodide acts as a catalyst, likely facilitating both the initial condensation and the final aromatization steps. The high temperature is necessary to drive the multi-step cascade reaction to completion.

-

Reaction Setup : To a sealed reaction vessel, add 4-Methoxy-1-methylindole (1.0 equivalent), a ketone (e.g., cyclohexanone, 2.0 equivalents), a β-nitrostyrene derivative (1.2 equivalents), and ammonium iodide (NH₄I, 20 mol%).

-

Reaction Conditions : Flush the vessel with an inert gas (Argon), seal it, and heat the mixture to 150 °C in an oil bath for 12-24 hours.

-

Workup and Isolation : After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove insoluble materials. Wash the filtrate with saturated sodium thiosulfate solution (to remove residual iodine) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

-

Purification : Purify the resulting residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to isolate the desired carbazole derivative.

PART 3: Application in Drug Discovery - A Gateway to Kinase Inhibitors

The true value of a chemical building block is realized in its ability to facilitate the synthesis of high-value molecules. 4-Methoxy-1-methylindole is a key starting material for the synthesis of indolylmaleimides, a potent and well-studied class of inhibitors for Glycogen Synthase Kinase 3β (GSK-3β).[3][13]

GSK-3β is a serine/threonine kinase implicated in a multitude of cellular processes. Its dysregulation is linked to severe pathologies including Alzheimer's disease, bipolar disorder, type 2 diabetes, and various cancers.[14] Therefore, the development of selective GSK-3β inhibitors is a major focus of modern drug discovery. Indolylmaleimides function by occupying the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.

The synthesis of these inhibitors often involves the coupling of a functionalized indole core with a maleimide derivative. The methoxy group on the indole can form crucial hydrogen bonds within the kinase active site, enhancing binding affinity and potency.

This workflow demonstrates a viable synthetic route where 4-Methoxy-1-methylindole is first functionalized at the C3 position, typically via bromination with N-Bromosuccinimide (NBS). The resulting 3-bromoindole is then used as a coupling partner in a palladium-catalyzed cross-coupling reaction with a suitably functionalized maleimide (e.g., a maleimide boronic ester for a Suzuki coupling) to construct the final inhibitor scaffold. This strategy highlights the modularity and power of using 4-Methoxy-1-methylindole as a foundational piece in a complex drug discovery program.

Conclusion

4-Methoxy-1-methylindole is more than just another heterocycle; it is a strategically designed synthetic building block. Its electronic properties, conferred by the 4-methoxy and N-methyl groups, render it highly reactive and regioselective in key chemical transformations. As demonstrated, it serves as a reliable substrate for electrophilic substitutions like the Vilsmeier-Haack reaction and as a versatile precursor for constructing complex polycyclic systems such as carbazoles. Its most significant application lies in medicinal chemistry, where it provides the core scaffold for potent kinase inhibitors like the indolylmaleimides targeting GSK-3β. The protocols and insights presented in this guide underscore its utility and are intended to facilitate its broader adoption in advanced chemical synthesis and drug development.

References

-

Zhang, Z., et al. (2018). Design and synthesis of (aza)indolyl maleimide-based covalent inhibitors of glycogen synthase kinase 3β. Organic & Biomolecular Chemistry, 16(22), 4149-4161. Available at: [Link]

-

Liang, C., et al. (n.d.). Supporting Information for "An Alternate Synthesis of HSP90 Inhibitor AT13387". AWS. Available at: [Link]

-

Lo, Y. C., et al. (2015). Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis. PLoS One, 10(10), e0140343. Available at: [Link]

-

Schmöle, A. C., et al. (2010). Novel indolylmaleimide acts as GSK-3beta inhibitor in human neural progenitor cells. Bioorganic & Medicinal Chemistry, 18(18), 6785-95. Available at: [Link]

-

Gabr, M. T., et al. (2016). Development of [18F]Maleimide-Based Glycogen Synthase Kinase-3β Ligands for Positron Emission Tomography Imaging. ACS Medicinal Chemistry Letters, 7(12), 1077-1082. Available at: [Link]

-

Babu, R., & Raghunathan, R. (2013). Mechanistic details for the synthesis of carbazole derivative 40. ResearchGate. Available at: [Link]

-

Tripathy, R., et al. (2007). Design, synthesis and evaluation of 7-azaindazolyl-indolyl-maleimides as glycogen synthase kinase-3β (GSK-3β) inhibitors. ResearchGate. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]

-

Batur, D. (2023). Synthesis of novel carbazole derivatives by diels-alder reaction of indole-based dienes with various dienophiles. Middle East Technical University. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of carbazoles and carbazole derivatives using disubstituted nitrobiphenyls in presence of MoO2Cl2(dmf)2 and PPh3. Available at: [Link]

-

Aggarwal, T., & Verma, A. K. (2019). Recent advances in the synthesis of carbazoles from indoles. Organic & Biomolecular Chemistry, 17, 8330-8342. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

-

Organic Syntheses. (n.d.). Procedure. Available at: [Link]

-

Patil, S. B., & Patil, D. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(9), 2956-2966. Available at: [Link]

-

Gadaginamath, G. S., & Pujar, S. R. (1998). Note: Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry - Section B, 37B, 809-811. Available at: [Link]

-

Chen, S., et al. (2016). Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions. Organic Letters, 18(20), 5384–5387. Available at: [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Available at: [Link]

-

Knowledge UChicago. (n.d.). Supporting Information for Dearomative (4 + 3) cycloaddition reactions of 3-alkenylindoles and 3-alkenylpyrroles to afford cyclo. Available at: [Link]

-

NC State University Libraries. (n.d.). 30.5 Cycloaddition Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

-

PubChemLite. (n.d.). 4-methoxy-1-methylindole (C10H11NO). Available at: [Link]

-

Rigol, S., et al. (n.d.). [6 + 4] Cycloaddition Reactions. Organic Reactions. Available at: [Link]

-

ResearchGate. (n.d.). Planned [4+2] Cycloaddition Reactions. Available at: [Link]

-

CAS Common Chemistry. (n.d.). Umbelliferone. Available at: [Link]

-

NICODOM. (n.d.). NICODOM Raman Library (10160 Spectra). Available at: [Link]

-

Scribd. (n.d.). Raman Handheld Library Substance List | PDF. Available at: [Link]

-

CAS Common Chemistry. (n.d.). Periodate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-METHOXY-1-METHYLINDOLE(7556-35-6) 13C NMR spectrum [chemicalbook.com]

- 3. Novel indolylmaleimide acts as GSK-3beta inhibitor in human neural progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]

- 6. rsc.org [rsc.org]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. ijpcbs.com [ijpcbs.com]

- 9. open.metu.edu.tr [open.metu.edu.tr]

- 10. Recent advances in the synthesis of carbazoles from indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions [organic-chemistry.org]

- 12. Design and synthesis of (aza)indolyl maleimide-based covalent inhibitors of glycogen synthase kinase 3β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of [18F]Maleimide-Based Glycogen Synthase Kinase-3β Ligands for Positron Emission Tomography Imaging - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methoxy-1-methylindole: From Discovery to Application

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-1-methylindole, a heterocyclic compound of significant interest in synthetic organic chemistry and drug discovery. The document delves into the historical context of its parent indole structure, its physicochemical and spectroscopic properties, detailed synthesis protocols, and its critical applications as a versatile building block, particularly in the development of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors and in palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, in-depth protocols.

Introduction and Historical Context

The indole nucleus is a ubiquitous scaffold in a vast array of natural products and pharmacologically active compounds.[1] Its discovery is rooted in the late 19th-century work of Adolf von Baeyer on the dye indigo. The journey to understanding and synthesizing substituted indoles has been a cornerstone of heterocyclic chemistry. While the specific discovery of 4-Methoxy-1-methylindole is not prominently documented as a singular breakthrough, its emergence is a logical progression in the exploration of indole derivatives, driven by the need for structurally diverse building blocks in medicinal chemistry.

The methoxy substituent at the 4-position and the methyl group on the indole nitrogen significantly alter the electronic properties and reactivity of the indole ring system, making 4-Methoxy-1-methylindole a valuable intermediate in the synthesis of complex molecular architectures.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of 4-Methoxy-1-methylindole is fundamental for its application in research and development.

Physicochemical Properties

The key physicochemical properties of 4-Methoxy-1-methylindole are summarized in the table below.[3][4]

| Property | Value | Source |

| CAS Number | 7556-35-6 | [3][4] |

| Molecular Formula | C₁₀H₁₁NO | [3][4] |

| Molecular Weight | 161.20 g/mol | [3][4] |

| Appearance | Solid | [3] |

| Melting Point | 89-91 °C | [3] |

| SMILES | COc1cccc2n(C)ccc12 | [3] |

| InChI | 1S/C10H11NO/c1-11-7-6-8-9(11)4-3-5-10(8)12-2/h3-7H,1-2H3 | [3] |

| InChIKey | ATEWBFOJLQMYEA-UHFFFAOYSA-N | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of 4-Methoxy-1-methylindole.

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

Caption: ¹H NMR assignments for 4-Methoxy-1-methylindole.

-

a (N-CH₃): A singlet typically observed around 3.7-3.8 ppm.

-

b (O-CH₃): A singlet appearing around 3.9-4.0 ppm.

-

c, d (Pyrrole Protons): Doublets corresponding to the protons on the pyrrole ring, usually found between 6.5 and 7.5 ppm.

-

e, f, g (Benzene Ring Protons): Multiplets or distinct doublets and triplets for the protons on the benzene ring, appearing in the aromatic region of the spectrum.

The ¹³C NMR spectrum reveals the number and types of carbon environments in the molecule.[5][6]

-

N-CH₃: A signal around 30-35 ppm.

-

O-CH₃: A signal around 55-60 ppm.

-

Aromatic and Pyrrole Carbons: Multiple signals in the region of 100-155 ppm.

The mass spectrum of 4-Methoxy-1-methylindole shows a molecular ion peak [M]⁺ at m/z 161, corresponding to its molecular weight.[7] Fragmentation patterns can provide further structural information.

The IR spectrum displays characteristic absorption bands for the functional groups present, such as C-H stretching of the methyl and aromatic groups, C=C stretching of the aromatic rings, and C-O stretching of the methoxy group.

Synthesis of 4-Methoxy-1-methylindole

The synthesis of 4-Methoxy-1-methylindole is typically achieved through the N-methylation of its precursor, 4-methoxyindole.

Synthesis of 4-Methoxyindole (Precursor)

A common route to 4-methoxyindole involves a multi-step synthesis starting from 1-methoxy-2-methyl-3-nitrobenzene.[8]

Caption: Synthesis of the precursor, 4-Methoxyindole.

Experimental Protocol: Synthesis of 4-Methoxyindole [8]

-

Step 1: Synthesis of 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine:

-

To a solution of 10 g of 1-methoxy-2-methyl-3-nitrobenzene in 100 ml of DMF, add 8.74 ml of N,N-dimethylformamide dimethyl acetal and 5.44 ml of pyrrolidine.

-

Reflux the mixture for 3 hours.

-

Concentrate the mixture to half its volume under vacuum.

-

Pour the remaining mixture into ether/water and extract with ether.

-

Wash the organic phase with saturated NaCl solution and dry over MgSO₄.

-

Evaporate the solvent under vacuum to yield the intermediate.

-

-

Step 2: Synthesis of 4-Methoxyindole:

-

Prepare activated zinc by stirring 150 ml of zinc powder in 500 ml of 0.5N HCl for 1 hour at room temperature. Filter, wash with water to neutral pH, then with anhydrous EtOH and ether, and dry.

-

To a solution of 10 g of the intermediate from Step 1 in 46 ml of acetic acid, add 31.6 g of activated zinc portionwise, maintaining the temperature between 20 and 30°C using an ice bath.

-

Stir the reaction mixture at room temperature for 30 minutes and then filter.

-

Extract the filtrate with EtOAc, wash the organic phase with NaHCO₃ solution and saturated NaCl solution, and dry over MgSO₄.

-

Evaporate the solvent under vacuum.

-

Purify the residue by silica gel chromatography (eluent: cyclohexane/EtOAc gradient) to obtain 4-Methoxyindole.

-

N-Methylation of 4-Methoxyindole

The final step to obtain 4-Methoxy-1-methylindole is the methylation of the indole nitrogen. A practical and environmentally friendly method utilizes dimethyl carbonate (DMC).[9][10]

Caption: N-methylation of 4-Methoxyindole to yield the title compound.

Experimental Protocol: N-Methylation of 4-Methoxyindole [9]

-

Combine 4-methoxyindole (1 equivalent), K₂CO₃ (e.g., 0.5-1 equivalent), and dimethyl carbonate (e.g., 3 equivalents) in DMF.

-

Reflux the mixture (approximately 130-160 °C) for 5-8 hours, monitoring the reaction by TLC or HPLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid product, wash with water and then with a non-polar solvent like hexane.

-

Dry the product under vacuum to yield 4-Methoxy-1-methylindole.

Key Applications in Drug Discovery and Organic Synthesis

4-Methoxy-1-methylindole serves as a crucial intermediate in the synthesis of various target molecules, owing to its tailored reactivity.

Precursor for Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors

GSK-3β is a key enzyme implicated in several diseases, including Alzheimer's disease, bipolar disorder, and cancer.[11][12][13] The development of selective GSK-3β inhibitors is a major focus of pharmaceutical research. 4-Methoxy-1-methylindole is a valuable starting material for the synthesis of potent and selective GSK-3β inhibitors. The indole scaffold can be strategically functionalized to interact with the active site of the enzyme.[11][14]

The structure-activity relationship (SAR) of indole-based GSK-3β inhibitors often reveals that substitutions on the indole ring are crucial for potency and selectivity.[11][12] The 4-methoxy group can influence the electronic and steric properties of the molecule, contributing to its binding affinity.

Reactant in Palladium-Catalyzed C2-Arylation Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The direct C-H arylation of heterocycles is a highly atom-economical method for synthesizing complex molecules. 4-Methoxy-1-methylindole can undergo selective C2-arylation, providing a direct route to 2-arylindoles, which are important structural motifs in many biologically active compounds.[15][16][17]

Caption: Palladium-catalyzed C2-arylation of 4-Methoxy-1-methylindole.

Experimental Protocol: General Procedure for Palladium-Catalyzed C2-Arylation [15]

-

In a reaction vessel, combine 4-Methoxy-1-methylindole (1 equivalent), the aryl iodide (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 2-10 mol%), and a base (e.g., a silver(I) carboxylate generated in situ from Ag₂O and a carboxylic acid).

-

Add a suitable solvent (e.g., an organic solvent).

-

Stir the reaction mixture at room temperature or elevated temperature (e.g., 50 °C) for the required time (typically several hours), monitoring by TLC or GC-MS.

-

Upon completion, filter the reaction mixture and concentrate the filtrate.

-

Purify the residue by column chromatography on silica gel to isolate the 2-arylated product.

Conclusion

4-Methoxy-1-methylindole is a compound of significant utility, bridging the gap between fundamental heterocyclic chemistry and applied medicinal chemistry. Its well-defined physicochemical properties, coupled with established synthetic routes, make it a readily accessible and versatile building block. Its role in the synthesis of GSK-3β inhibitors and as a substrate in advanced palladium-catalyzed reactions underscores its importance in the ongoing quest for novel therapeutics and efficient synthetic methodologies. This guide provides a solid foundation for researchers to understand and effectively utilize 4-Methoxy-1-methylindole in their scientific endeavors.

References

-

PubChem. 4-Methoxy-1H-indole. [Link]

-

PubChemLite. 4-methoxy-1-methylindole (C10H11NO). [Link]

-

Royal Society of Chemistry. Supporting information. [Link]

-

RSC Publishing. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. [Link]

-

RSC Publishing. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. [Link]

-

Journal of the American Chemical Society. Room Temperature and Phosphine Free Palladium Catalyzed Direct C-2 Arylation of Indoles. [Link]

-

MDPI. Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. [Link]

-

Royal Society of Chemistry. Table of Contents. [Link]

-

Royal Society of Chemistry. Supporting information. [Link]

-

PMC. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. [Link]

-

Organic Syntheses. 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. [Link]

-

PMC. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. [Link]

-

PMC. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. [Link]

-

The Journal of Organic Chemistry. Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. [Link]

-

MDPI. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. [Link]

-

Open Research@CSIR-NIScPR. Design, structural characterization, biological evaluation and molecular docking studies of methylindole bearing thiocarbamoylpyrazole moieties. [Link]

-

PMC. Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. [Link]

-

PubMed. Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. [Link]

-

IT Services - University of Liverpool. A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

-

Organic Syntheses. 1-methylindole. [Link]

-

ResearchGate. Synthesis and Biological evaluation of 4-(4-(Di-(1H-indol-3-yl)methyl)phenoxy)-2-chloroquinolines. [Link]

-

ResearchGate. A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. [Link]

-

ResearchGate. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease | Request PDF. [Link]

-

University of Calgary. hil5_sln.html. [Link]

- Google Patents. Methylation synthesis method of N-heterocyclic compound.

-

PubChem. 4-Methylindole. [Link]

-

Yeditepe University. Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. [Link]

-

ResearchGate. Palladium-catalyzed direct C2-arylation of free (N-H) indoles via norbornene-mediated regioselective C-H activation. [Link]

-

RSC Publishing. Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes. [Link]

-

PubMed. Synthesis and structure-activity relationship of 4-quinolone-3-carboxylic acid based inhibitors of glycogen synthase kinase-3β. [Link]

-

ScienceDirect. Regioselective palladium-catalyzed C-H arylation of 4-alkoxy and 4-thioalkyl pyrazoles. [Link]

-

MDPI. The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer's Disease—A Molecular Dynamics Approach. [Link]

Sources

- 1. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. goldbio.com [goldbio.com]

- 3. 4-Methoxy-1-methylindole 98 7556-35-6 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. 4-METHOXY-1-METHYLINDOLE(7556-35-6) 13C NMR [m.chemicalbook.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. PubChemLite - 4-methoxy-1-methylindole (C10H11NO) [pubchemlite.lcsb.uni.lu]

- 8. chemicalbook.com [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. CN112321480B - Methylation synthesis method of N-heterocyclic compound - Google Patents [patents.google.com]

- 11. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Indole Scaffold: A Privileged Structure in Modern Drug Discovery — A Literature Review on 4-Methoxy-1-methylindole and its Analogs

Introduction: The Enduring Legacy of the Indole Nucleus

The indole ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in a vast array of natural products, from the essential amino acid tryptophan to complex alkaloids, has long signaled its biological significance. This inherent bioactivity has made the indole scaffold a "privileged structure," a molecular framework that is repeatedly found in active pharmaceutical ingredients (APIs). The indole nucleus serves as a versatile template for the design of compounds that can interact with a wide range of biological targets, including enzymes, receptors, and nucleic acids.[1] The electron-rich nature of the indole ring allows it to participate in various non-covalent interactions, such as hydrogen bonding, pi-stacking, and hydrophobic interactions, which are crucial for molecular recognition at the active sites of biological macromolecules.

This technical guide provides a comprehensive literature review of a specific, yet highly significant, class of indole derivatives: 4-methoxy-1-methylindole and its analogs. The strategic placement of a methoxy group at the 4-position and a methyl group at the 1-position of the indole core profoundly influences the molecule's electronic properties, metabolic stability, and three-dimensional conformation, thereby modulating its biological activity. We will delve into the synthetic strategies for accessing this core structure and its derivatives, explore their diverse pharmacological activities with a focus on anticancer and neurological applications, and provide detailed experimental protocols for their synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of compounds.

Synthetic Strategies: Accessing the 4-Methoxy-1-methylindole Core and its Analogs

The synthesis of substituted indoles is a well-established field in organic chemistry, with a variety of named reactions providing access to this important heterocyclic system. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Core Synthesis: The Fischer Indole Synthesis and N-Methylation

One of the most classic and versatile methods for constructing the indole nucleus is the Fischer indole synthesis . This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of a phenylhydrazine with an aldehyde or ketone.[2] The reaction proceeds through a[3][3]-sigmatropic rearrangement followed by the elimination of ammonia to form the aromatic indole ring.[2]

For the synthesis of 4-methoxyindole, the starting material would be (4-methoxyphenyl)hydrazine. A detailed protocol for the synthesis of 4-methoxyindole from 1-methoxy-2-methyl-3-nitrobenzene has been reported, involving the formation of a vinylpyrrolidine intermediate followed by a reductive cyclization using activated zinc.[4]

To obtain the target compound, 4-methoxy-1-methylindole, a subsequent N-methylation step is required. A practical and efficient method for the N-methylation of indoles utilizes dimethyl carbonate in the presence of a base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF). This method is environmentally friendly and avoids the use of more hazardous methylating agents like methyl iodide or dimethyl sulfate.[5][6]

Experimental Protocol: Synthesis of 4-Methoxy-1-methylindole

Step 1: Synthesis of 4-Methoxyindole (adapted from ChemicalBook) [4]

-

Formation of 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine:

-

To a solution of 1-methoxy-2-methyl-3-nitrobenzene (10 g) in DMF (100 ml), add N,N-dimethylformamide dimethyl acetal (8.74 ml) and pyrrolidine (5.44 ml).

-

Reflux the mixture for 3 hours.

-

Concentrate the mixture to half its volume under vacuum.

-

Pour the remaining mixture into a separatory funnel containing diethyl ether and water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic phases with saturated NaCl solution and dry over MgSO4.

-

Evaporate the solvent under vacuum to yield 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine.

-

-

Reductive Cyclization to 4-Methoxyindole:

-

Prepare activated zinc by stirring zinc powder (150 ml) in 0.5N HCl (500 ml) for 1 hour at room temperature. Filter, wash with water until neutral, then with anhydrous ethanol and ether, and dry.

-

To a solution of the vinylpyrrolidine from the previous step (10 g) in acetic acid (46 ml), add activated zinc (31.6 g) portion-wise, maintaining the temperature between 20-30°C with an ice bath.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Filter the reaction mixture.

-

Extract the filtrate with ethyl acetate.

-

Wash the organic phase with NaHCO3 solution and saturated NaCl solution, then dry over MgSO4.

-

Evaporate the solvent under vacuum.

-

Purify the residue by silica gel chromatography, eluting with a cyclohexane/ethyl acetate gradient to afford 4-methoxyindole.

-

Step 2: N-Methylation of 4-Methoxyindole (adapted from Shiri et al.) [5]

-

In a round-bottom flask, combine 4-methoxyindole (1.0 g, 6.79 mmol), potassium carbonate (0.5 g), and DMF (10 ml).

-

Add dimethyl carbonate (1.7 ml, 20 mmol) to the mixture.

-

Reflux the reaction mixture (approximately 130°C) for 5 hours, monitoring the reaction progress by HPLC or TLC.

-

After completion, cool the mixture to approximately 3°C and slowly add 30 ml of ice-cold water.

-

The product, 4-methoxy-1-methylindole, will precipitate as a white solid.

-

Filter the solid, wash with water (2 x 30 ml) followed by hexane (30 ml), and dry under vacuum at 25°C for 48 hours.

Synthesis of Analogs: Diversification of the Core Structure

The synthesis of analogs of 4-methoxy-1-methylindole can be achieved by introducing substituents at various positions of the indole ring. This can be accomplished either by using appropriately substituted starting materials in the Fischer indole synthesis or by post-functionalization of the pre-formed indole nucleus. For instance, to synthesize analogs with different substituents on the benzene ring, one would start with the corresponding substituted phenylhydrazine. For modifications at the C2 and C3 positions, various electrophilic substitution reactions can be employed.

Biological Activities and Therapeutic Potential

The 4-methoxy-1-methylindole scaffold and its analogs have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development in several therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of indole derivatives. The presence of the methoxy group can enhance the cytotoxic activity of these compounds.[7]

Kinase Inhibition: Many indole derivatives have been identified as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[8][9][10] The indole scaffold can serve as a template for the design of ATP-competitive inhibitors that bind to the hinge region of the kinase active site. The 4-methoxy-1-methylindole core can be found in compounds designed to inhibit various kinases, including those involved in cell cycle progression and signal transduction.

Tubulin Polymerization Inhibition: Several indole-based compounds have been shown to inhibit tubulin polymerization, a critical process for cell division.[11] These agents can bind to the colchicine binding site on tubulin, leading to microtubule destabilization, cell cycle arrest in the G2/M phase, and ultimately apoptosis. A study on N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives demonstrated potent antiproliferative activities against various cancer cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range.[11]

Modulation of Apoptosis: Some 4-methoxy-substituted indole derivatives have been shown to induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins.[12] These compounds can act as Bcl-2 inhibitors, promoting the release of pro-apoptotic factors from the mitochondria and activating the caspase cascade.

Quantitative Data on Anticancer Activity

| Compound/Analog | Cancer Cell Line | Biological Activity (IC50) | Reference |

| Indole-based Bcl-2 Inhibitor (U2, 4-methoxy substitution) | MCF-7 (Breast) | 0.83 ± 0.11 µM | [12] |

| Indole-based Bcl-2 Inhibitor (U2, 4-methoxy substitution) | A549 (Lung) | 0.73 ± 0.07 µM | [12] |

| N-((1-methyl-1H-indol-3-yl)methyl) acetamide derivative (7d) | HeLa (Cervical) | 0.52 µM | [11] |

| N-((1-methyl-1H-indol-3-yl)methyl) acetamide derivative (7d) | MCF-7 (Breast) | 0.34 µM | [11] |

| N-((1-methyl-1H-indol-3-yl)methyl) acetamide derivative (7d) | HT-29 (Colon) | 0.86 µM | [11] |

| 2-aryl-3-aroyl-6-methoxyindole (OXi8006 analog 36, 7-methoxy) | SK-OV-3 (Ovarian) | Sub-micromolar | [13] |

| 2-aryl-3-aroyl-6-methoxyindole (OXi8006 analog 36, 7-methoxy) | NCI-H460 (Lung) | Sub-micromolar | [13] |

| 2-aryl-3-aroyl-6-methoxyindole (OXi8006 analog 36, 7-methoxy) | DU-145 (Prostate) | Sub-micromolar | [13] |

Modulation of the Central Nervous System

The structural similarity of the indole nucleus to the neurotransmitter serotonin has made it a rich source of compounds that modulate the central nervous system (CNS).

Serotonin Receptor Modulation: 4-methoxy-1-methylindole analogs have been investigated as ligands for various serotonin (5-HT) receptors.[7][14][15] Depending on the substitution pattern, these compounds can act as agonists, antagonists, or selective reuptake inhibitors, making them potential therapeutic agents for a range of neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. The affinity of these compounds for different 5-HT receptor subtypes can be fine-tuned through chemical modifications.

Quantitative Data on Serotonin Receptor Binding Affinity

| Compound/Analog | Receptor Subtype | Binding Affinity (Ki) | Reference |

| 5-Fluoro-3-[(4-piperidinyl)methyl]indole | 5-HT uptake site | High affinity | [7] |

| 1-[2-[4-((5-fluoro-1H-indol-3-yl)methyl-1-piperidinyl]ethyl]-... | 5-HT uptake site | High affinity | [7] |

| D2AAK5 (indole derivative) | 5-HT1A | - | [14] |

| D2AAK7 (indole derivative) | 5-HT1A | - | [14] |

| Methoxy derivatives of indatraline | DAT, SERT, NET | Varied affinities | [16] |

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of 4-methoxy-1-methylindole and its analogs requires elucidating the cellular signaling pathways they modulate.

MAPK Signaling Pathway in Cancer

Indole alkaloids have been shown to exert their anticancer effects by targeting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[8][17] This pathway plays a crucial role in regulating cell proliferation, differentiation, and apoptosis, and its dysregulation is a common feature of many cancers. Indole-based kinase inhibitors can block the activity of key kinases in this pathway, such as MEK and ERK, thereby inhibiting tumor growth.

Caption: A typical experimental workflow for the development of 4-methoxy-1-methylindole analogs.

Detailed Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and well-documented experimental protocols are essential.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase. [2] Materials:

-

Kinase of interest

-

Kinase-specific substrate peptide

-

ATP

-

Test compound (e.g., 4-methoxy-1-methylindole analog)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.

-

Kinase Reaction:

-

Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of the kinase solution to each well.

-

Incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 5 µL of a solution containing the substrate and ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability. [3][4][18][19][20] Materials:

-

Cells of interest

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.2% Nonidet P-40 and 8 mM HCl in isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition:

-

Remove the culture medium.

-

Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate for 1-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

-

-

Formazan Solubilization:

-

Remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion and Future Perspectives

The 4-methoxy-1-methylindole scaffold represents a highly promising platform for the development of novel therapeutic agents. The synthetic accessibility of this core structure and the ease of its derivatization allow for the creation of diverse chemical libraries for biological screening. The demonstrated anticancer and CNS-modulating activities of its analogs highlight the significant potential of this compound class.

Future research in this area should focus on several key aspects. A more comprehensive exploration of the structure-activity relationships is needed to guide the rational design of more potent and selective analogs. This includes investigating the impact of different substituents at various positions of the indole ring on biological activity. Furthermore, a deeper understanding of the molecular mechanisms of action of these compounds is crucial. This will involve identifying their specific cellular targets and elucidating the signaling pathways they modulate. Finally, preclinical and clinical studies will be necessary to evaluate the therapeutic efficacy and safety of the most promising candidates. The continued investigation of 4-methoxy-1-methylindole and its analogs holds great promise for the discovery of new and effective treatments for a range of human diseases.

References

-

Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

-

CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

Horton, T. MTT Cell Assay Protocol. [Link]

- Katarzyna, K., et al. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. Molecules, 28(1), 353.

- Al-Ostath, A., et al. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. Molecules, 28(13), 5123.

- Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io.

- Al Amin, M., et al. (2023).

- Kerzarea, D. R., & Khedekar, P. B. (2016). Indole Derivatives acting on Central Nervous System – Review. Journal of Pharmaceutical Sciences and Bioscientific Research, 6(2), 194-202.

- Caignard, D. H., et al. (1995). New indole derivatives as potent and selective serotonin uptake inhibitors. Journal of medicinal chemistry, 38(22), 4412–4421.

- Adriaenssens, E., et al. (2023). In vitro kinase assay v1.

- Dumont, C., et al. (1978). The interaction of indole derivatives with the serotonin receptor and non-dopaminergic circling behaviour. Naunyn-Schmiedeberg's archives of pharmacology, 303(2), 197–201.

- MacDonough, M. T., et al. (2017). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). Bioorganic & medicinal chemistry, 25(16), 4434–4447.

-

BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

- Li, J., et al. (2016). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Current topics in medicinal chemistry, 16(14), 1586–1600.

- Wang, Y., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC medicinal chemistry, 13(7), 868–879.

- Al Amin, M., et al. (2023).

- Kumar, A., et al. (2023). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Cureus, 15(8), e43697.

- Ostrowska, K., et al. (2025). Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT1A and 5-HT2A. International Journal of Molecular Sciences, 26(3), 1234.

- El-Gamal, M. I., et al. (2023).

- Pigott, A., et al. (2012). Trans-2-(2,5-dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT 2 receptor family. ACS chemical neuroscience, 3(10), 808–814.

- Roth, B. L., et al. (2000). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Journal of medicinal chemistry, 43(25), 4783–4791.

- Kumar, V., et al. (2022). Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist. ACS chemical neuroscience, 13(2), 225–235.

- Li, Y., et al. (2023). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)

- Bojarski, A. J., & Paluchowska, M. H. (2007). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current medicinal chemistry, 14(9), 963–978.

- MacDonough, M. T. (2015). The Design, Synthesis, and Biological Evaluation of Indole-based Anticancer Agents. Baylor University.

- Al Amin, M., et al. (2023).

- Shiri, M., & Zolfigol, M. A. (2009). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 13(4), 604-608.

- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. The Journal of organic chemistry, 87(20), 13697–13706.

- Narayanaswami, V., et al. (2020). Synthesis, in vitro and in vivo evaluation of 11C-O-methylated arylpiperazines as potential serotonin 1A (5-HT1A) receptor antagonist radiotracers. Bioorganic & medicinal chemistry, 28(10), 115456.

- Copeland, K. W., et al. (2016). 1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. ACS medicinal chemistry letters, 7(2), 167–172.

- Shiri, M., & Zolfigol, M. A. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 5(6), 604-608.

- Google Patents. (n.d.). Methylation synthesis method of N-heterocyclic compound.

- Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European journal of medicinal chemistry, 258, 115621.

- Kamal, A., et al. (2020).

- Knight, S. D., et al. (2013). Structure-based design, SAR analysis and antitumor activity of PI3K/mTOR dual inhibitors from 4-methylpyridopyrimidinone series. Bioorganic & medicinal chemistry letters, 23(9), 2715–2721.

- Porter, J., et al. (2009). Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. Bioorganic & medicinal chemistry letters, 19(10), 2780–2784.

Sources

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. benchchem.com [benchchem.com]

- 3. texaschildrens.org [texaschildrens.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. CN112321480B - Methylation synthesis method of N-heterocyclic compound - Google Patents [patents.google.com]

- 7. New indole derivatives as potent and selective serotonin uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 10. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The interaction of indole derivatives with the serotonin receptor and non-dopaminergic circling behaviour. | Semantic Scholar [semanticscholar.org]

- 16. The Azaindole Framework in the Design of Kinase Inhibitors | MDPI [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. clyte.tech [clyte.tech]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. MTT assay protocol | Abcam [abcam.com]

Unlocking the Therapeutic Potential of 4-Methoxy-1-methylindole: A Technical Guide for Drug Discovery Professionals

Abstract

4-Methoxy-1-methylindole, a structurally intriguing indole derivative, is emerging from the realm of chemical curiosities into the spotlight of pharmacological interest. While historically utilized as a synthetic intermediate, recent evidence illuminates its intrinsic biological activities and underscores the therapeutic promise of its core scaffold. This technical guide provides an in-depth exploration of the known and potential biological activities of 4-Methoxy-1-methylindole, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into its modulation of the Aryl Hydrocarbon Receptor (AhR), a key regulator of cellular processes, and explore its role as a foundational building block in the synthesis of potent inhibitors for critical oncology and neurobiology targets, namely Glycogen Synthase Kinase-3β (GSK-3β) and the Enhancer of Zeste Homolog 2 (EZH2). This guide will dissect the causality behind experimental designs, present detailed protocols, and visualize complex biological and chemical pathways to empower the next wave of innovation in indole-based drug discovery.

Introduction: The Indole Scaffold in Modern Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone of drug design. The strategic placement of substituents, such as methoxy and methyl groups, can profoundly influence the pharmacological profile of the indole core. 4-Methoxy-1-methylindole, with its methoxy group at the 4-position and a methyl group on the indole nitrogen, presents a compelling case for detailed investigation. While its application as a reactant in the preparation of GSK-3β inhibitors and in palladium-catalyzed C2-arylation reactions is documented, its inherent biological activities have been less explored until recently.[1] This guide aims to bridge that gap by providing a comprehensive overview of its established and potential therapeutic relevance.

Confirmed Biological Activity: Modulation of the Aryl Hydrocarbon Receptor (AhR)

Recent groundbreaking research has identified a direct biological target for a range of methylated and methoxylated indoles: the Aryl Hydrocarbon Receptor (AhR).[2] AhR is a ligand-activated transcription factor that plays a crucial role in regulating gene expression in response to both environmental and endogenous stimuli.[3][4] Its signaling pathway is implicated in a multitude of physiological and pathological processes, including immune responses, development, and carcinogenesis.[4][5]

The AhR Signaling Pathway: A Brief Overview